REACTION_CXSMILES
|
[Mg].[O:2]=[C:3]([CH2:8]C)[CH2:4][C:5](O)=O.C(N1C=CN=C1)(N1C=CN=C1)=O.[CH:22]1([C:25]([OH:27])=O)[CH2:24][CH2:23]1.Cl>CO.CN(C)C=O>[CH:22]1([C:25](=[O:27])[CH2:8][C:3](=[O:2])[CH2:4][CH3:5])[CH2:24][CH2:23]1
|
Name
|
|
Quantity
|
17.4 g
|
Type
|
reactant
|
Smiles
|
O=C(CC(=O)O)CC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
13.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
6.46 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
magnesium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 90 minutes
|
Duration
|
90 min
|
Type
|
DISSOLUTION
|
Details
|
The white suspension dissolved
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow solution
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow solid which
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for 90 minutes
|
Duration
|
90 min
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for 3 days
|
Duration
|
3 d
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ether (3×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography on silica gel eluting with pentane:ethyl acetate (90:10, by volume)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(CC(CC)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.33 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |